1,2,3-Triacetate-D-ribofuranose

Catalog No.
S2689692
CAS No.
103728-78-5
M.F
C11H16O8
M. Wt
276.241
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,3-Triacetate-D-ribofuranose

CAS Number

103728-78-5

Product Name

1,2,3-Triacetate-D-ribofuranose

IUPAC Name

[4,5-diacetyloxy-2-(hydroxymethyl)oxolan-3-yl] acetate

Molecular Formula

C11H16O8

Molecular Weight

276.241

InChI

InChI=1S/C11H16O8/c1-5(13)16-9-8(4-12)19-11(18-7(3)15)10(9)17-6(2)14/h8-12H,4H2,1-3H3

InChI Key

BGAWRLZKVIFLKK-QHPFDFDXSA-N

SMILES

CC(=O)OC1C(OC(C1OC(=O)C)OC(=O)C)CO

Solubility

not available

1,2,3-Triacetate-D-ribofuranose is a derivative of ribose, a naturally occurring sugar that plays a crucial role in various biological processes. This compound features three acetyl groups attached to the ribofuranose structure, specifically at the 1, 2, and 3 positions. The presence of these acetyl groups significantly alters the chemical properties of the ribose, making it a valuable intermediate in organic synthesis and a useful protecting group for hydroxyl functionalities in carbohydrate chemistry. Its molecular formula is C11_{11}H16_{16}O7_7, and it has a molecular weight of approximately 260.24 g/mol .

1,2,3-Triacetate-D-ribofuranose itself likely doesn't have a specific mechanism of action in biological systems. Its significance lies in its potential use as a starting material for synthesizing other functionalized sugar derivatives with desired biological activities [].

  • To have moderate flammability.
  • To be mildly irritating to skin and eyes.
  • To decompose upon heating, potentially releasing acetic acid fumes.

While there is limited research specifically on 1,2,3-Triacetate-D-ribofuranose, it serves as a chemical intermediate in the synthesis of various important molecules used in scientific research, including:

  • Nucleosides and Nucleotides

    These molecules are the building blocks of RNA and DNA. Studies have shown that 1,2,3-Triacetate-D-ribofuranose can be used as a starting material for the synthesis of modified nucleosides and nucleotides with potential applications in antiviral therapies and cancer treatment [].

  • Glycosides

    These are molecules formed by the linkage between a sugar and another molecule, such as an alcohol or an amine. 1,2,3-Triacetate-D-ribofuranose can be used to synthesize various glycosides with potential pharmaceutical applications [].

Challenges in Research:

Despite its potential applications, research on 1,2,3-Triacetate-D-ribofuranose faces some challenges:

  • Limited availability

  • Chemical instability

    The acetyl groups are susceptible to hydrolysis (breakdown by water), which can complicate its use in certain reactions.

  • Oxidation: This compound can be oxidized to yield various derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The acetyl groups can be removed through reduction reactions using agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The acetyl groups may also be substituted with other functional groups, allowing for further chemical transformations.

These reactions facilitate the compound's use in synthesizing nucleoside analogs and other biologically active molecules.

1,2,3-Triacetate-D-ribofuranose serves as a precursor in the synthesis of nucleoside-based pharmaceuticals, particularly Capecitabine, an anti-cancer drug. The compound's biochemical pathways involve its conversion into active nucleoside forms that participate in cellular metabolism and DNA synthesis. Its solubility in ethanol enhances its bioavailability for pharmaceutical applications .

The synthesis of 1,2,3-Triacetate-D-ribofuranose typically involves several key steps:

  • Deoxygenation: Starting from D-ribose, methyl 2,3-O-isopropylidene-5-O-sulfonyloxy-beta-D-ribofuranoside undergoes reductive displacement using hydride reagents.
  • Hydrolysis: The resultant intermediate is hydrolyzed to remove protective groups.
  • Acetylation: Finally, acetylation is performed using acetic anhydride to yield 1,2,3-Triacetate-D-ribofuranose .

This multi-step process can achieve high yields (up to 56%) and is suitable for larger-scale preparations.

1,2,3-Triacetate-D-ribofuranose is primarily utilized in:

  • Organic Synthesis: It acts as a protecting group for hydroxyl functions in carbohydrate chemistry.
  • Pharmaceutical Development: It serves as an intermediate in synthesizing nucleoside analogs and other bioactive compounds.
  • Research: Its unique structural features make it valuable for studying carbohydrate reactivity and modification .

Studies on the interactions of 1,2,3-Triacetate-D-ribofuranose with various biochemical pathways highlight its role as a precursor in nucleoside synthesis. The compound's ability to undergo oxidation and reduction reactions allows it to participate in complex biochemical networks that are crucial for cellular function and drug development.

Several compounds share structural similarities with 1,2,3-Triacetate-D-ribofuranose. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranoseContains benzoyl groups instead of acetylUsed extensively in nucleotide synthesis due to its stability
5-Deoxy-1,2,3-triacetyl-5-deoxy-beta-D-riboseAcetyl groups at different positionsProvides alternative reactivity patterns compared to triacetate form
1-O-Acetyl-2-O-benzoyl-beta-D-ribofuranoseCombination of acetyl and benzoyl groupsOffers unique reactivity for selective transformations

The uniqueness of 1,2,3-Triacetate-D-ribofuranose lies in its specific acetylation pattern that provides distinct reactivity and selectivity in

XLogP3

0.1

Dates

Modify: 2024-04-14

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